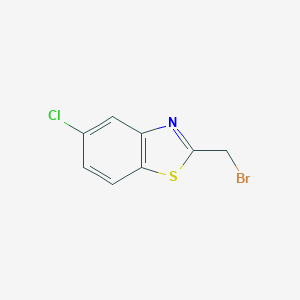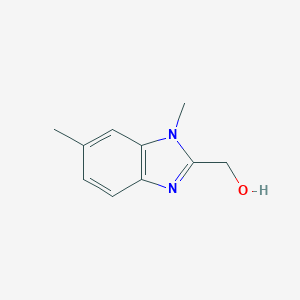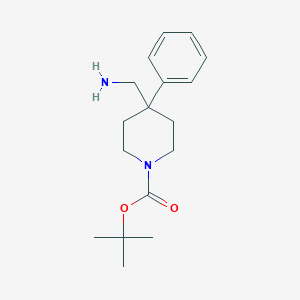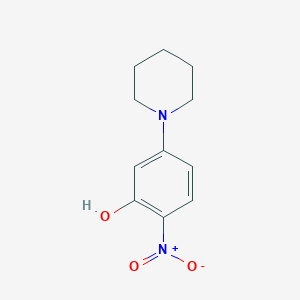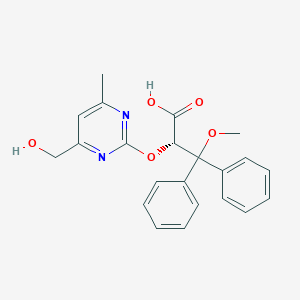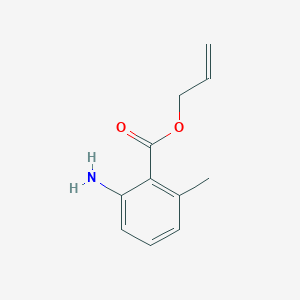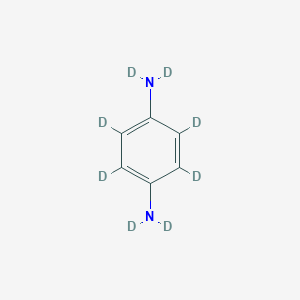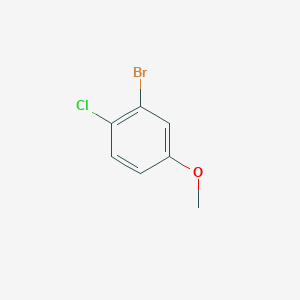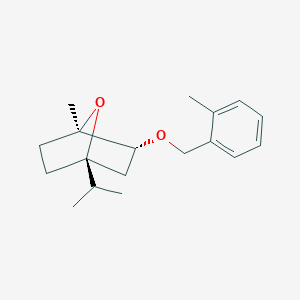
Cinmetilina
Descripción general
Descripción
Cinmethylin is a powerful and versatile herbicide that has been used to control a wide range of weeds, including annual grasses and broadleaf weeds. It is a member of the sulfonylurea family of herbicides, which are widely used in agriculture and horticulture. Cinmethylin is also used in research laboratories for the study of plant physiology and biochemistry.
Aplicaciones Científicas De Investigación
Cinmetilina, conocido como "Cinch": es un compuesto químico con diversas aplicaciones en la investigación científica, particularmente en la agricultura como herbicida. A continuación, se presentan secciones detalladas que se centran en las aplicaciones únicas de this compound:
Manejo de malezas en campos de trigo
Se ha demostrado que la this compound es eficaz para controlar las malezas de gramíneas en los campos de trigo. Un estudio publicado en Agronomy destacó su eficacia contra 11 malezas de gramíneas y su seguridad para su uso en 19 variedades de trigo. El herbicida preemergente proporciona un buen control, pero se debe prestar atención a la dosis de aplicación y la sensibilidad de la variedad de trigo .
Actividad herbicida
Las investigaciones indican que la this compound posee una actividad herbicida significativa, particularmente contra ciertas formas diastereoméricas de las malezas. Esto está respaldado por estudios en invernadero que comparan la forma cis-2-bencil éter de this compound con su análogo trans .
Gestión de la resistencia
Se ha encontrado que la this compound controla Lolium rigidum susceptible a los herbicidas y con resistencia múltiple, un problema importante de malezas en varios cultivos. Reduce eficazmente la emergencia de las plantas y la biomasa aérea, ofreciendo una solución para gestionar la resistencia en los campos .
Potencial para futuras direcciones de investigación
La investigación avanzada de la this compound con un potencial significativo de alto impacto en el campo se destaca por involucrar varias técnicas o enfoques. Proporciona una perspectiva para futuras direcciones de investigación y describe posibles aplicaciones de investigación .
Mecanismo De Acción
Target of Action
Cinmethylin primarily targets the Fatty Acid Thioesterase (FAT) proteins in plants . FAT proteins play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids (FA) from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Mode of Action
Cinmethylin interacts with its target, the FAT proteins, by binding to them . This binding inhibits the activity of the FAT proteins, thereby disrupting the normal process of fatty acid biosynthesis in the plant cells . The inhibition of FAT proteins by Cinmethylin is a unique mode of action that differentiates it from other lipid biosynthesis inhibitor herbicides .
Biochemical Pathways
The inhibition of FAT proteins by Cinmethylin affects the biochemical pathway of lipid biosynthesis in plants . This disruption leads to a decrease in the levels of both saturated and unsaturated free fatty acids in the plant . The affected biochemical pathway and its downstream effects are distinct from those of other lipid biosynthesis inhibitor herbicides .
Pharmacokinetics
Cinmethylin is absorbed by the roots of plants and must be metabolized into a 1,4-cineole-like intermediate for it to inhibit asparagine synthetase .
Result of Action
The result of Cinmethylin’s action is the disruption of cell membrane production in the weed, which inhibits the weed’s growth . This leads to the death of the weed, making Cinmethylin an effective tool for weed resistance management .
Action Environment
The action, efficacy, and stability of Cinmethylin can be influenced by environmental factors. For instance, its volatility can affect the amount of the compound that reacts with the site of inhibition . Moreover, it may be persistent in both soil and aquatic systems, indicating its potential environmental impact .
Safety and Hazards
Direcciones Futuras
Cinmethylin has sparked intense interest because no other herbicide of the same chemical class has yet been developed . The emergence and spread of herbicide-resistant weeds will require farmer cooperation to successfully control them . The introduction of this mode of action is crucial because it works differently to existing chemistry and therefore can work against resistant black-grass and Italian ryegrass biotypes .
Análisis Bioquímico
Biochemical Properties
These enzymes play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Cellular Effects
Cinmethylin has been shown to have a significant impact on various types of cells and cellular processes. It is mainly absorbed by the roots and partly by the stems and leaves, and kills weeds by inhibiting cell division at the root growth points . It has been found to have good herbicidal efficacy against several grass weeds .
Molecular Mechanism
Cinmethylin exerts its effects at the molecular level by inhibiting the activity of fatty acid thioesterases, a mechanism that differs from that of other lipid synthesis inhibitors . This inhibition leads to a depletion of both saturated and unsaturated free fatty acids in the plant .
Temporal Effects in Laboratory Settings
Cinmethylin at a dose of 400 g ha−1 controls herbicide-susceptible and multiple-resistant Lolium rigidum, with a reduction of >85% in plant emergence and 90% in aboveground biomass . It provides effective control of a large number of field populations of Lolium rigidum with evident resistance to tri uralin .
Metabolic Pathways
Cinmethylin is involved in the lipid biosynthesis pathway in plants, specifically interacting with fatty acid thioesterases . These enzymes mediate the release of fatty acids from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Transport and Distribution
Cinmethylin is mainly absorbed by the roots and partly by the stems and leaves . Based on its chemical properties, it is non-mobile and would not be expected to leach to groundwater .
Subcellular Localization
Given its role in lipid biosynthesis and its interaction with fatty acid thioesterases, it is likely that it localizes to the plastids where these enzymes are found .
Propiedades
| { "Design of the Synthesis Pathway": "Cinmethylin can be synthesized by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-2-propen-1-ol", "methyl iodide", "magnesium", "iodine", "n-butyllithium", "diethyl ether", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-propen-1-ol by the reaction of magnesium and 2-methyl-2-propenal in diethyl ether.", "Step 2: Alkylation of 2-methyl-2-propen-1-ol with methyl iodide in the presence of n-butyllithium to form 2-methyl-4-(methylthio)pent-2-en-1-ol.", "Step 3: Oxidation of 2-methyl-4-(methylthio)pent-2-en-1-ol with iodine to form 2-methyl-4-(methylsulfonyl)pent-2-en-1-ol.", "Step 4: Acetylation of 2-methyl-4-(methylsulfonyl)pent-2-en-1-ol with acetic anhydride in the presence of sodium acetate to form 2-methyl-4-(acetylsulfonyl)pent-2-en-1-ol.", "Step 5: Deprotection of 2-methyl-4-(acetylsulfonyl)pent-2-en-1-ol with sodium hydroxide to form 2-methyl-4-(sulfonyl)pent-2-en-1-ol.", "Step 6: Reaction of 2-methyl-4-(sulfonyl)pent-2-en-1-ol with hydrochloric acid and sodium bicarbonate to form cinmethylin.", "Step 7: Purification of cinmethylin by recrystallization from water." ] } | |
Número CAS |
87818-31-3 |
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1 |
Clave InChI |
QMTNOLKHSWIQBE-KURKYZTESA-N |
SMILES isomérico |
CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C |
SMILES |
CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |
SMILES canónico |
CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |
Punto de ebullición |
313.0 °C |
Otros números CAS |
87818-31-3 |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
2.30e-04 M |
Sinónimos |
(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane; exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane; Cinch; SD 95481; |
Presión de vapor |
7.57e-05 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cinmethylin inhibits fatty acid biosynthesis by targeting acyl-ACP thioesterase (FAT) enzymes. [, , , ] FAT enzymes are essential for the liberation of free fatty acids from acyl carrier protein (ACP), a crucial step in fatty acid biosynthesis. This inhibition disrupts lipid metabolism and ultimately leads to plant death.
A: FAT inhibition by cinmethylin leads to a decrease in fatty acid content, particularly in sensitive species like Lemna aequinoctialis. [] This disruption of lipid metabolism can impact various cellular processes, including membrane formation, energy production, and signaling pathways. The observed growth inhibition, photobleaching, and arrest of meristematic growth are likely consequences of these disrupted processes. []
A: Cinmethylin has the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol. It is a benzyl ether derivative of the natural monoterpene 1,4-cineole. [, , ]
ANone: While the provided research doesn't delve into specific spectroscopic details, cinmethylin's structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
A: Cinmethylin's efficacy can be influenced by soil moisture. Research indicates that application to dry soil, followed by irrigation, generally results in better weed control. [] Excessive irrigation after application to dry soil can increase crop injury. [] This highlights the importance of carefully considering soil moisture and irrigation practices for optimal weed control and crop safety.
A: Yes, soil type can significantly influence cinmethylin's performance. Research shows that its efficacy against downy brome is negatively correlated with soil organic matter content. [] Additionally, cinmethylin demonstrates better efficacy in sandy soils compared to finer textured soils. [] This emphasizes the need to adjust application rates and strategies based on the specific soil characteristics of the target field.
A: Cinmethylin itself is not a catalyst. It acts as an inhibitor of the enzyme FAT, thereby disrupting the catalytic activity of this enzyme in fatty acid biosynthesis. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



